Natural sources and occurrence of Bayogenin in plants.
Natural sources and occurrence of Bayogenin in plants.
An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of Bayogenin
Introduction
Bayogenin is a pentacyclic triterpenoid sapogenin, an aglycone form of saponins, derived from an oleanane hydride.[1] As a secondary metabolite, it is found in various plant species where it exists as glycosides (saponins). These saponins are cleaved through hydrolysis to yield the bayogenin aglycone. Bayogenin has garnered interest from the scientific community, particularly for its biological activities. Notably, it has been identified as an inhibitor of glycogen phosphorylase, a key enzyme in glucose metabolism, suggesting potential applications in biomedical research and drug development.[2]
This technical guide provides a comprehensive overview of the natural sources of Bayogenin, its quantitative occurrence in various plants, detailed experimental protocols for its extraction, isolation, and quantification, and its mechanism of action. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug discovery.
Natural Sources and Occurrence of Bayogenin
Bayogenin is distributed across several plant families, typically as part of a complex mixture of triterpenoid saponins.[3] The primary plant families and species identified as sources of Bayogenin are detailed below.
Key Plant Sources:
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Fabaceae (Legume Family): The Medicago genus is a prominent source of Bayogenin. It is found in species such as alfalfa (Medicago sativa), Medicago heyniana, Medicago murex, Medicago hybrida, Medicago rigidula, and Medicago arabica.[3][4][5][6] In these plants, Bayogenin is one of several dominant aglycones, alongside medicagenic acid, hederagenin, and zanhic acid.[3][4]
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Caryophyllaceae (Carnation Family): Common Soapwort (Saponaria officinalis) is a known source of Bayogenin.[7] Its roots, in particular, contain a variety of sapogenins, including Bayogenin.[7]
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Cucurbitaceae (Gourd Family): Bayogenin has been isolated from Bolbostemma paniculatum.[2]
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Phytolaccaceae (Pokeweed Family): The compound has been reported in Phytolacca dodecandra.[1]
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Lamiaceae (Mint Family): Mosla chinensis is another reported source of Bayogenin.[1]
In these plants, Bayogenin is primarily located in the roots and aerial parts, with its concentration and relative abundance varying between species and even between different ecotypes of the same species.[4] For instance, in Medicago truncatula, bayogenin glycosides are found to accumulate predominantly in the root tissues.[4]
Quantitative Occurrence of Bayogenin
The concentration of Bayogenin can vary significantly depending on the plant species, part of the plant, and growing conditions. Quantitative analysis typically measures the amount of Bayogenin after acid or enzymatic hydrolysis of the parent saponin extract. The data below is presented as the relative percentage of Bayogenin within the total sapogenin content obtained after hydrolysis.
| Plant Species | Plant Part | Bayogenin Content | Data Type | Reference |
| Medicago heyniana | Aerial Parts | 39.4 ± 0.8% | % of total sapogenins | [5] |
| Medicago murex | Aerial Parts | 36.9 ± 2.1% | % of total sapogenins | [5] |
| Medicago hybrida | Aerial Parts | 19.0 ± 0.8% | % of total sapogenins | [5] |
| Saponaria officinalis | Roots | Present¹ | µg/g of extract | [7] |
¹In the methanolic extract of Saponaria officinalis roots, bayogenin was identified and quantified alongside four other sapogenins. While the exact concentration is part of a comprehensive analysis in the source, its presence is confirmed.[7]
Methodologies for Isolation and Analysis
The isolation and quantification of Bayogenin from plant matrices is a multi-step process involving extraction, hydrolysis, purification, and chromatographic analysis.
General Experimental Workflow
The overall process for isolating and analyzing Bayogenin from plant material is outlined in the diagram below.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature for the analysis of sapogenins, including Bayogenin.[7]
4.2.1 Extraction of Crude Saponins This step aims to extract the saponin glycosides from the prepared plant material.
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Sample Preparation : Dry the plant material (e.g., roots of Saponaria officinalis) and grind it into a fine powder to increase the surface area for extraction.
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Solvent Extraction : Weigh 1 g of the ground plant material. Add 25 mL of a suitable solvent (e.g., methanol or distilled water).
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Maceration : Stir the mixture continuously using a magnetic stirrer at 500 rpm for 60 minutes at room temperature.
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Filtration : Filter the resulting extract through a 0.2 µm pore size filter paper to remove solid plant debris. The filtrate is the crude extract containing saponin glycosides.
4.2.2 Acid Hydrolysis of Saponins This procedure cleaves the glycosidic (sugar) bonds to release the free aglycone, Bayogenin.
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Reaction Mixture : In a suitable vial, mix 300 µL of the plant extract with 200 µL of distilled water and 100 µL of concentrated hydrochloric acid (HCl).
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Incubation : Seal the vial and incubate the mixture at 85°C for 2 hours. This process facilitates the hydrolysis of saponins into their constituent sapogenins and sugars.
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Cooling : After incubation, allow the mixture to cool to room temperature. The resulting solution contains a mixture of sapogenins, including Bayogenin.
4.2.3 Purification via Solid-Phase Extraction (SPE) This clean-up step removes interfering substances from the hydrolyzed extract.
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Column Conditioning : Use a C18 SPE cartridge. First, pass 5 mL of methanol through the column, followed by 5 mL of distilled water to equilibrate the stationary phase.
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Sample Loading : Load 5 mL of the aqueous hydrolyzed extract onto the conditioned SPE column at a slow flow rate of approximately 0.2 mL/min. The sapogenins will adsorb to the C18 stationary phase.
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Elution : Elute the adsorbed sapogenins from the column by passing 3 mL of pure methanol.
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Concentration : Collect the methanolic eluate and concentrate it under a stream of nitrogen to dryness. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol) for analysis.
4.2.4 Quantification by UHPLC-ELSD Ultra-High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (UHPLC-ELSD) is an effective technique for quantifying non-chromophoric compounds like Bayogenin.
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Instrumentation : A UHPLC system equipped with an ELSD.
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Chromatographic Conditions :
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Column : A suitable C18 reversed-phase column.
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Mobile Phase : A gradient of acetonitrile and water is typically used.
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Detection : ELSD measures the light scattered by the analyte particles after nebulization and solvent evaporation.
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Validation Parameters :
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Calibration : A calibration curve for Bayogenin was prepared in the concentration range of 0.004–0.26 mg/mL.[7]
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Retention Time : Under specific reported conditions, the retention time (tR) for Bayogenin was 21.82 minutes.[7]
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Limits of Detection (LOD) and Quantification (LOQ) : LODs were reported in the range of 0.01 to 0.05 μg/mL, and LOQs from 0.03 to 1.5 μg/mL for various sapogenins.[7]
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Biological Activity and Mechanism of Action
Bayogenin is recognized for its inhibitory activity against glycogen phosphorylase (GP), a crucial enzyme in carbohydrate metabolism.[2]
5.1 Inhibition of Glycogen Phosphorylase
Glycogen phosphorylase (EC 2.4.1.1) catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[8] This provides a rapid source of glucose for energy. The enzyme is a target for the development of agents to treat conditions like type 2 diabetes.[8][9]
Bayogenin exhibits moderate inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa) with a reported IC₅₀ value of 68 μM.[2] By inhibiting this enzyme, Bayogenin can reduce the breakdown of glycogen, thereby lowering the release of glucose. This mechanism forms the basis of its potential therapeutic interest.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Large-Scale Profiling of Saponins in Different Ecotypes of Medicago truncatula [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
